![molecular formula C22H23BrN2S2 B167522 Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide CAS No. 1745-32-0](/img/structure/B167522.png)
Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "EBB" and is a member of the benzothiazolium family of compounds. In
Applications De Recherche Scientifique
EBB has been extensively studied for its potential applications in scientific research. One of the most promising applications of EBB is as a fluorescent probe for the detection of protein-protein interactions. EBB has been shown to selectively bind to certain proteins and emit a fluorescent signal upon binding. This property has made EBB a useful tool for studying protein-protein interactions in vitro.
Mécanisme D'action
The mechanism of action of EBB is not well understood. However, it is believed that EBB binds to certain proteins and induces a conformational change that results in the emission of a fluorescent signal. This property has made EBB a useful tool for studying protein-protein interactions.
Effets Biochimiques Et Physiologiques
EBB has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells and has low cytotoxicity. This property has made EBB a useful tool for studying protein-protein interactions in live cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of EBB is its ability to selectively bind to certain proteins and emit a fluorescent signal upon binding. This property has made EBB a useful tool for studying protein-protein interactions in vitro and in live cells. However, EBB has some limitations. It is not suitable for use in vivo due to its low bioavailability and rapid metabolism.
Orientations Futures
There are several future directions for research on EBB. One area of research could focus on improving the bioavailability and pharmacokinetics of EBB to make it suitable for use in vivo. Another area of research could focus on developing new fluorescent probes based on the structure of EBB that have improved properties for studying protein-protein interactions. Additionally, research could focus on using EBB as a tool for studying other biological processes beyond protein-protein interactions.
Méthodes De Synthèse
The synthesis of EBB involves the reaction of 2-(2-oxo-2-phenylethylidene)malononitrile with 2-mercaptoethanol in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3-ethyl-2-bromopropene to yield EBB. This method of synthesis has been well established and has been used to produce large quantities of EBB for scientific research purposes.
Propriétés
Numéro CAS |
1745-32-0 |
|---|---|
Nom du produit |
Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide |
Formule moléculaire |
C22H23BrN2S2 |
Poids moléculaire |
459.5 g/mol |
Nom IUPAC |
(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzothiazole;bromide |
InChI |
InChI=1S/C22H23N2S2.BrH/c1-4-23-17-10-6-8-12-19(17)25-21(23)14-16(3)15-22-24(5-2)18-11-7-9-13-20(18)26-22;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
MUBAIQNAOOUIDW-UHFFFAOYSA-M |
SMILES isomérique |
CCN\1C2=CC=CC=C2S/C1=C\C(=C\C3=[N+](C4=CC=CC=C4S3)CC)\C.[Br-] |
SMILES |
CCN1C2=CC=CC=C2SC1=CC(=CC3=[N+](C4=CC=CC=C4S3)CC)C.[Br-] |
SMILES canonique |
CCN1C2=CC=CC=C2SC1=CC(=CC3=[N+](C4=CC=CC=C4S3)CC)C.[Br-] |
Autres numéros CAS |
1745-32-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



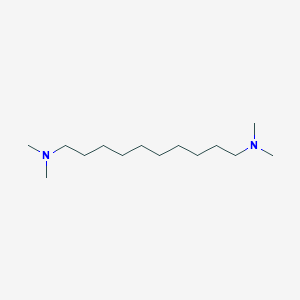

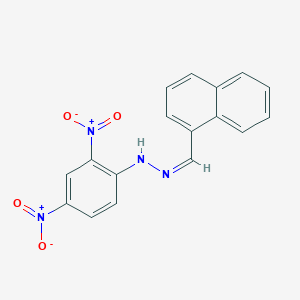
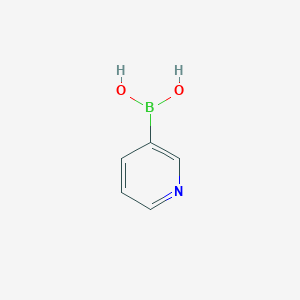
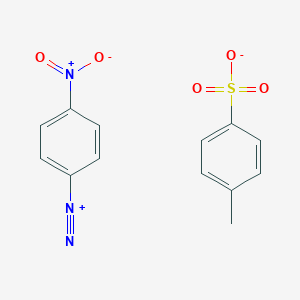
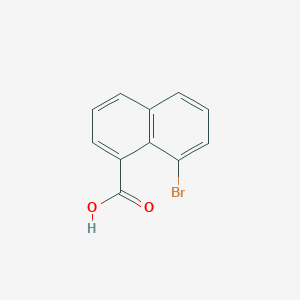
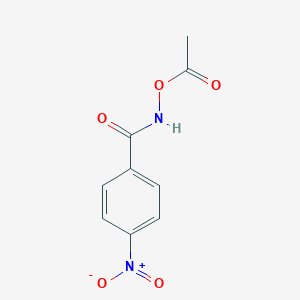


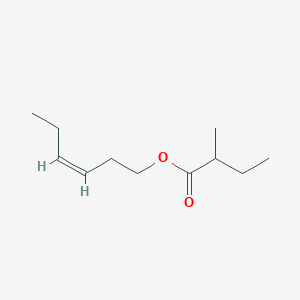
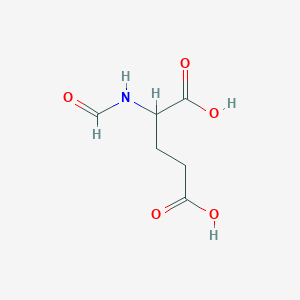
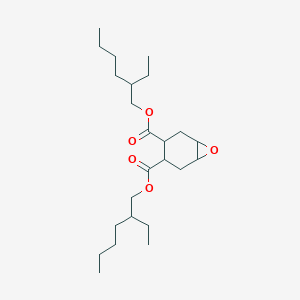
![6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B167466.png)
